molecular formula C15H23NO2 B296489 N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide

N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide

Cat. No.: B296489
M. Wt: 249.35 g/mol
InChI Key: FFCLQPPAQOQWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide, also known as IBMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBMP belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide involves its interaction with specific receptors in the body. This compound has been found to exhibit high affinity for dopamine and melatonin receptors, which are involved in various biological processes. By binding to these receptors, this compound can modulate their activity and affect the downstream signaling pathways. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to affect the release of dopamine and other neurotransmitters in the brain, which can affect mood and behavior. This compound has also been found to affect the expression of clock genes in the suprachiasmatic nucleus, which can affect circadian rhythms. Additionally, this compound has been found to affect the secretion of melatonin, which can affect sleep-wake cycles.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide has several advantages for lab experiments. It is a relatively small molecule and can easily be synthesized in the lab. It exhibits high affinity for specific receptors, making it a useful tool for studying their activity. However, this compound also has some limitations. It can be difficult to work with due to its solubility properties, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide. One area of interest is the study of its effects on circadian rhythms and sleep-wake cycles. This compound has been found to affect the expression of clock genes and the secretion of melatonin, making it a potential tool for studying these processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on specific receptors. This could lead to the development of new drugs that target these receptors and could have potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide involves the reaction between 2-methoxybenzoic acid and isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran and yields this compound as a white crystalline solid.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-2-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes. This compound has been used as a ligand for the study of dopamine receptors and has been found to exhibit high affinity for the D2 receptor subtype. It has also been used as a tool for the study of melatonin receptors and has been found to exhibit high affinity for the MT1 receptor subtype. This compound has been used in the study of circadian rhythms and has been found to affect the activity of the suprachiasmatic nucleus, the master clock of the body.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C15H23NO2/c1-10(2)14(11(3)4)16-15(17)12-8-6-7-9-13(12)18-5/h6-11,14H,1-5H3,(H,16,17)

InChI Key

FFCLQPPAQOQWJF-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1OC

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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